3-(4-Tert-butylphenyl)-1-(3-chlorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
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Overview
Description
3-(4-Tert-butylphenyl)-1-(3-chlorobenzoyl)-1,4-diazaspiro[44]non-3-ene-2-thione is a complex organic compound that features a spirocyclic structure This compound is notable for its unique combination of functional groups, including a tert-butylphenyl group, a chlorobenzoyl group, and a diazaspiro non-3-ene-2-thione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Tert-butylphenyl)-1-(3-chlorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the diazaspiro core: This can be achieved through a cyclization reaction involving a suitable diamine and a carbonyl compound under acidic or basic conditions.
Introduction of the tert-butylphenyl group: This step often involves a Friedel-Crafts alkylation reaction, where tert-butylbenzene is reacted with the diazaspiro intermediate in the presence of a Lewis acid catalyst.
Attachment of the chlorobenzoyl group: This can be accomplished through an acylation reaction, where the diazaspiro intermediate is treated with 3-chlorobenzoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(4-Tert-butylphenyl)-1-(3-chlorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione can undergo various types of chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, pyridine as a base.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thio derivatives.
Scientific Research Applications
3-(4-Tert-butylphenyl)-1-(3-chlorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of 3-(4-Tert-butylphenyl)-1-(3-chlorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
3-(4-Tert-butylphenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione: Similar structure but with a fluorobenzoyl group instead of a chlorobenzoyl group.
3-(4-Tert-butylphenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione: Similar structure but with a methylbenzoyl group instead of a chlorobenzoyl group.
Uniqueness
3-(4-Tert-butylphenyl)-1-(3-chlorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the chlorobenzoyl group, in particular, allows for unique substitution reactions that are not possible with other similar compounds.
Properties
IUPAC Name |
[2-(4-tert-butylphenyl)-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl]-(3-chlorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2OS/c1-23(2,3)18-11-9-16(10-12-18)20-22(29)27(24(26-20)13-4-5-14-24)21(28)17-7-6-8-19(25)15-17/h6-12,15H,4-5,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIMMGBLFQUCDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3(CCCC3)N(C2=S)C(=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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